molecular formula C17H17FN2O3S B2527006 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-27-4

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2527006
CAS RN: 922005-27-4
M. Wt: 348.39
InChI Key: BATGZDCBKLKOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring system is a common motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic activities:

Potential for Drug Development

The indole scaffold has been incorporated into various synthetic drug molecules. Researchers have explored its binding affinity to multiple receptors, making it a valuable pharmacophore for developing novel therapeutic derivatives .

Vibrational Spectroscopy and Computational Modeling

Studies involving computational methods, such as Density Functional Theory (DFT), have been employed to model related compounds like 4-fluoro-3-methyl benzophenone . These approaches help correlate theoretical spectra with observed data .

Synthetic Chemistry and Suzuki–Miyaura Coupling

The indole nucleus serves as a versatile building block in synthetic chemistry. For instance, Suzuki–Miyaura cross-coupling reactions utilize indole derivatives to form carbon–carbon bonds. This method is widely applied due to its mild reaction conditions and functional group tolerance .

Greener Synthesis Strategies

Researchers have explored greener approaches for synthesizing novel indole derivatives. For example, ZnO nanoparticles were used as a reusable catalyst in the synthesis of benzimidazole-substituted indoles .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

4-fluoro-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-11-9-14(5-6-15(11)18)24(22,23)19-13-4-7-16-12(10-13)3-8-17(21)20(16)2/h4-7,9-10,19H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATGZDCBKLKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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